

Crystal Structure of 2,2-Dichloro-1-methylcyclopropanecarboxylic Acid: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

	2,2-Dichloro-1-
Compound Name:	<i>methylcyclopropanecarboxylic acid</i>
Cat. No.:	B072525

[Get Quote](#)

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the available structural information, synthesis, and general analytical workflow for **2,2-dichloro-1-methylcyclopropanecarboxylic acid**. Extensive searches of prominent crystallographic databases, including the Cambridge Structural Database (CSD), the Crystallography Open Database (COD), and the Protein Data Bank (PDB), have revealed no publicly available, experimentally determined crystal structure for this compound. Consequently, this document provides a summary of its known chemical properties, a detailed synthesis protocol, and a generalized experimental workflow for its crystallographic analysis, should crystals become available.

Chemical and Physical Properties

2,2-Dichloro-1-methylcyclopropanecarboxylic acid is a solid carboxylic acid derivative.[\[1\]](#) Its fundamental properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₅ H ₆ Cl ₂ O ₂	[2] [3]
Molecular Weight	169.01 g/mol	[1] [3]
CAS Number	1447-14-9	[2] [3]
Physical Form	Solid	[1]
Melting Point	60-65 °C	[1]
Boiling Point	85 °C at 8 mmHg	[1]
SMILES String	CC1(C(=O)O)CC1(Cl)Cl	
InChI Key	BIUUWIKPBYWKEQ- UHFFFAOYSA-N	

Synthesis Protocol

A method for the preparation of **2,2-dichloro-1-methylcyclopropanecarboxylic acid** has been described, which involves the acidification of its corresponding salt. The following protocol is adapted from the disclosed methodology.

Materials:

- Aqueous solution of the sodium salt of **2,2-dichloro-1-methylcyclopropanecarboxylic acid**
- Concentrated hydrochloric acid (HCl)
- Dichloromethane (CH₂Cl₂)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Stirring apparatus
- Separatory funnel
- Rotary evaporator

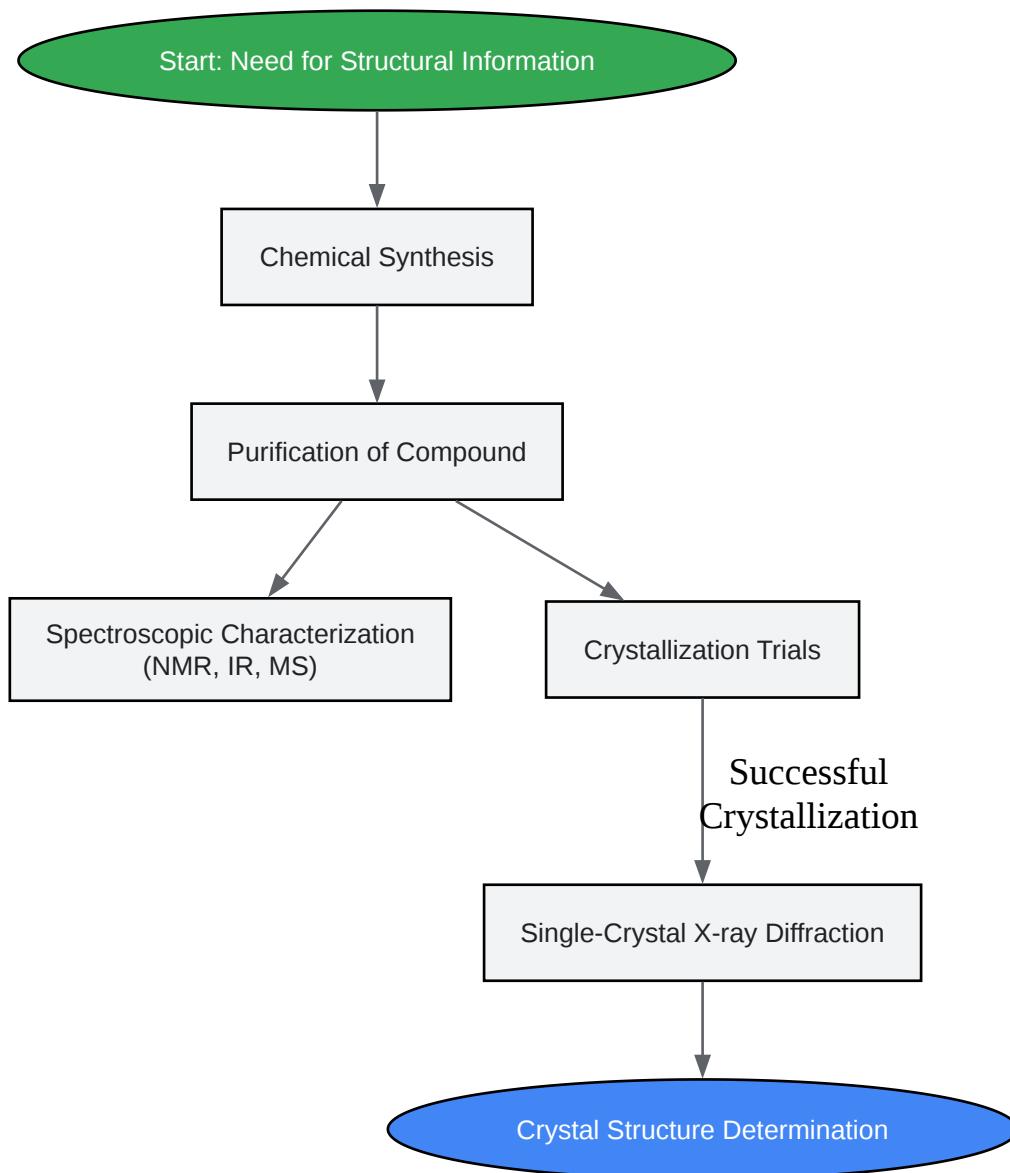
Procedure:

- The aqueous phase containing the sodium salt of **2,2-dichloro-1-methylcyclopropanecarboxylic acid** is placed in a reaction vessel equipped with a stirrer.
- While stirring, concentrated hydrochloric acid is added dropwise to the solution until the pH reaches 1.
- The mixture is stirred for an additional 30 minutes to ensure complete protonation.
- The acidified solution is then transferred to a separatory funnel and extracted with dichloromethane.
- The organic phases are combined and dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate.
- The drying agent is removed by filtration.
- The solvent is removed from the filtrate by evaporation under reduced pressure using a rotary evaporator to yield **2,2-dichloro-1-methylcyclopropanecarboxylic acid**.

General Experimental Workflow for Crystal Structure Determination

While a specific crystal structure for **2,2-dichloro-1-methylcyclopropanecarboxylic acid** is not available, the following outlines a standard workflow for its determination via single-crystal X-ray diffraction.

[Click to download full resolution via product page](#)


A generalized workflow for single-crystal X-ray diffraction analysis.

Detailed Methodologies for Key Experiments:

- Crystallization: The primary challenge in X-ray crystallography is obtaining a high-quality single crystal. For a small molecule like **2,2-dichloro-1-methylcyclopropanecarboxylic acid**, techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution would be employed. A variety of solvents and solvent mixtures would be screened to find conditions that promote the growth of well-ordered, single crystals of suitable size for diffraction.
- Data Collection: A suitable single crystal would be mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal motion and radiation damage. The mounted crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.
- Structure Solution and Refinement: The collected diffraction data (intensities and positions of the Bragg reflections) are processed to determine the unit cell parameters and space group. The initial arrangement of atoms in the unit cell (the crystal structure) is determined using direct methods or Patterson methods. This initial model is then refined against the experimental data, a process that adjusts the atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.
- Validation: The final refined structure is validated using various crystallographic metrics to ensure its chemical and geometric sensibility. The final atomic coordinates, bond lengths, bond angles, and other crystallographic data are typically deposited in a crystallographic database in the form of a Crystallographic Information File (CIF).

Logical Relationship of Synthesis and Analysis

The synthesis of the compound is a prerequisite for its structural analysis. The purity of the synthesized compound directly impacts the success of crystallization and subsequent structure determination.

[Click to download full resolution via product page](#)

The logical progression from synthesis to crystal structure determination.

In conclusion, while the definitive crystal structure of **2,2-dichloro-1-methylcyclopropanecarboxylic acid** remains undetermined, this guide provides the foundational chemical information and standardized methodologies that would be integral to its future structural elucidation. The provided workflows can serve as a reference for researchers undertaking such studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,2-Dichloro-1-methyl-cyclopropanecarboxylic acid 98 1447-14-9 [sigmaaldrich.com]
- 2. 2,2-Dichloro-1-methylcyclopropanecarboxylic acid - Lead Sciences [lead-sciences.com]
- 3. scbt.com [scbt.com]
- To cite this document: BenchChem. [Crystal Structure of 2,2-Dichloro-1-methylcyclopropanecarboxylic Acid: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b072525#crystal-structure-of-2-2-dichloro-1-methylcyclopropanecarboxylic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

